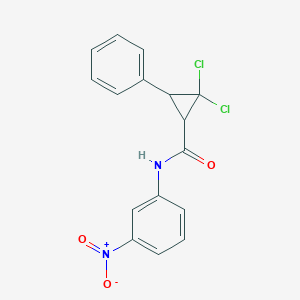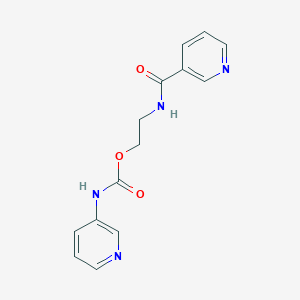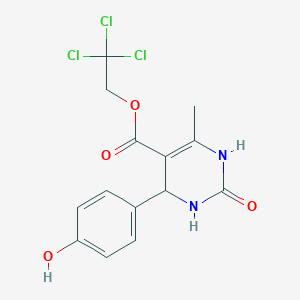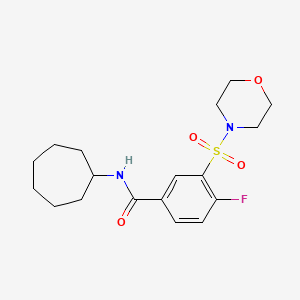![molecular formula C25H24FN3O2 B4904145 N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-4-methylbenzamide](/img/structure/B4904145.png)
N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-4-methylbenzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-4-methylbenzamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Another piperazine derivative with similar structural features.
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but lacks the additional benzamide moiety.
Uniqueness
N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the fluorophenyl and benzamide groups may enhance its pharmacological profile compared to simpler piperazine derivatives.
Properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2/c1-18-9-11-19(12-10-18)24(30)27-21-6-4-5-20(17-21)25(31)29-15-13-28(14-16-29)23-8-3-2-7-22(23)26/h2-12,17H,13-16H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPXLGVOBWWVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[2-(2-pyrazinyl)ethyl]acetamide trifluoroacetate](/img/structure/B4904073.png)
![N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B4904097.png)

![N-[4-(2-phenylvinyl)phenyl]-2-(8-quinolinylthio)acetamide](/img/structure/B4904102.png)
![1,4-DIMETHYL 2-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,4-DICARBOXYLATE](/img/structure/B4904105.png)

![N-(3-METHOXYPROPYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4904123.png)

![1-benzyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4904133.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-1-naphthylbenzamide](/img/structure/B4904146.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4904148.png)
![1-[(2,4,5-trimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B4904149.png)
